molecular formula C16H14O B14433904 1,1'-Oxybis(2-ethenylbenzene) CAS No. 80345-98-8

1,1'-Oxybis(2-ethenylbenzene)

Cat. No.: B14433904
CAS No.: 80345-98-8
M. Wt: 222.28 g/mol
InChI Key: XAMUMSSJGOLFQC-UHFFFAOYSA-N
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Description

1,1’-Oxybis(2-ethenylbenzene): is an organic compound with the molecular formula C16H14O It is characterized by the presence of two ethenylbenzene groups connected through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Oxybis(2-ethenylbenzene) typically involves the reaction of 2-ethenylphenol with a suitable oxidizing agent. One common method is the oxidative coupling of 2-ethenylphenol in the presence of a catalyst such as copper(II) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Oxybis(2-ethenylbenzene) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis(2-ethenylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-Oxybis(2-ethenylbenzene) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1’-Oxybis(2-ethenylbenzene) involves its interaction with various molecular targets. The ethenyl groups can undergo polymerization reactions, leading to the formation of polymeric materials. The aromatic rings can participate in π-π interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Oxybis(2-ethynylbenzene): Contains ethynyl groups instead of ethenyl groups.

    1,1’-Oxybis(2-methylbenzene): Contains methyl groups instead of ethenyl groups.

    1,1’-Oxybis(2-chlorobenzene): Contains chlorine atoms instead of ethenyl groups.

Uniqueness

1,1’-Oxybis(2-ethenylbenzene) is unique due to the presence of ethenyl groups, which impart distinct reactivity and potential for polymerization. This sets it apart from other similar compounds and makes it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

80345-98-8

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1-ethenyl-2-(2-ethenylphenoxy)benzene

InChI

InChI=1S/C16H14O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h3-12H,1-2H2

InChI Key

XAMUMSSJGOLFQC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1OC2=CC=CC=C2C=C

Origin of Product

United States

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